molecular formula C17H14N2O5S2 B2602568 ethyl 2-[6-(thiophene-2-carbonylimino)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate CAS No. 905661-37-2

ethyl 2-[6-(thiophene-2-carbonylimino)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate

Cat. No.: B2602568
CAS No.: 905661-37-2
M. Wt: 390.43
InChI Key: ULXLJJILJUQISP-ZCXUNETKSA-N
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Description

Ethyl 2-[6-(thiophene-2-carbonylimino)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate is a complex organic compound that features a thiophene ring, a benzothiazole moiety, and a dioxole ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[6-(thiophene-2-carbonylimino)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-carboxylic acid with appropriate amines to form the thiophene-2-carbonylimino intermediate. This intermediate is then reacted with a benzothiazole derivative under controlled conditions to form the desired compound. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[6-(thiophene-2-carbonylimino)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiophene ring can be reduced to form alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the carbonyl group can produce thiophene alcohols.

Scientific Research Applications

Ethyl 2-[6-(thiophene-2-carbonylimino)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of organic semiconductors and materials for organic light-emitting diodes (OLEDs).

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-carbonitrile share the thiophene ring structure.

    Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and benzothiazole-2-thiol have similar benzothiazole moieties.

    Dioxole Derivatives: Compounds like 1,3-dioxolane and 1,3-dioxane feature the dioxole ring.

Uniqueness

Ethyl 2-[6-(thiophene-2-carbonylimino)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate is unique due to its combination of three distinct heterocyclic rings, which confer a range of chemical and biological properties

Biological Activity

Ethyl 2-[6-(thiophene-2-carbonylimino)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate is a compound of interest due to its potential biological activities, particularly in the field of cancer research and antiviral applications. This article synthesizes current findings on its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of benzothiazole derivatives which are known for their diverse biological activities. The specific structure of this compound includes a benzothiazole core linked to a dioxole moiety and a thiophene group. This unique arrangement is hypothesized to contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, a series of benzothiazole-2-thiol derivatives were synthesized and evaluated for their anticancer activity against various human cancer cell lines. Notably:

  • Compound 7e exhibited potent activity against several cancer lines:
    • SKRB-3 : IC50 = 1.2 nM
    • SW620 : IC50 = 4.3 nM
    • A549 : IC50 = 44 nM
    • HepG2 : IC50 = 48 nM

These compounds induced apoptosis in HepG2 cells through a concentration-dependent mechanism, suggesting that this compound may exhibit similar properties due to structural similarities with these active derivatives .

Antiviral Activity

Benzothiazole derivatives have also been investigated for antiviral properties. In vitro studies indicated that certain benzothiazole compounds showed significant antiviral activity against viruses such as HSV-1 and HCV. The mechanism often involves inhibition of viral replication pathways . The potential for this compound to inhibit viral enzymes or interfere with viral entry remains an area for further investigation.

The mechanisms by which benzothiazole derivatives exert their biological effects typically involve:

  • Apoptosis Induction : Many compounds promote programmed cell death in cancer cells by activating caspases and modulating Bcl-2 family proteins.
  • Cell Cycle Arrest : Some derivatives cause cell cycle arrest at specific phases (e.g., G1 or G2/M), thereby inhibiting proliferation.
  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in cancer cell metabolism or viral replication.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of various derivatives related to this compound:

CompoundCancer Cell LineIC50 (nM)Mechanism
Compound 7eSKRB-31.2Apoptosis induction
Compound 7eSW6204.3Cell cycle arrest
Compound 7eA54944Enzyme inhibition
Compound 7eHepG248Apoptosis induction

These findings underscore the potential for further development of this compound as an anticancer agent.

Properties

IUPAC Name

ethyl 2-[6-(thiophene-2-carbonylimino)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5S2/c1-2-22-15(20)8-19-10-6-11-12(24-9-23-11)7-14(10)26-17(19)18-16(21)13-4-3-5-25-13/h3-7H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXLJJILJUQISP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=CS4)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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